molecular formula C9H11N3O2 B3054588 2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide CAS No. 61239-31-4

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

Cat. No. B3054588
CAS RN: 61239-31-4
M. Wt: 193.2 g/mol
InChI Key: XTQZAZLVSUZNQQ-UHFFFAOYSA-N
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Description

“2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide” is a chemical compound that has been mentioned in the context of being a promising building block in peptidomimetic synthesis . It has also been referred to as an impurity of Azilsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure .


Synthesis Analysis

An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N’-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed .

Scientific Research Applications

Peptidomimetic Synthesis

The compound has been used as a building block in peptidomimetic synthesis . An efficient and simple synthetic protocol for the synthesis of a number of methyl esters of 2-(N’-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives has been developed .

Precursor for Biologically Active Agents

Amidoximes, such as 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide, have been shown to be reduced in vivo to the amidines . Amidines are known to effectively replace the guanidine group of arginine in the arginine mimetics for the treatment of blood-coagulation disorders .

Prodrugs

Amidoximes have been used as prodrugs—precursors of amidine active forms that enhance oral bioavailability . For example, amidoxime prodrugs such as platelet aggregation inhibitor sibrafiban and a first oral direct thrombin inhibitor ximelagatran have been developed .

Nitric Oxide Donors

Amidoximes are known to behave as nitric oxide donors (NO donors) because of their transformation by enzymes into amides with a subsequent release of NO .

Inhibitors of Arginase

N-hydroxy-L-indospicine, which is a carbon isostere of N-hydroxy-L-arginine, acts as one of the best inhibitors of arginase . This suggests potential applications of 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide in this area.

Versatile Material in Scientific Research

The compound ‘[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate’, which is similar to 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide, is a versatile material used in scientific research. Its diverse applications range from catalysis to drug discovery, making it an indispensable tool for advancing various fields of study.

properties

IUPAC Name

(3Z)-3-amino-3-hydroxyimino-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZAZLVSUZNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide

CAS RN

61239-31-4
Record name 3-(Hydroxyamino)-3-imino-N-phenylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61239-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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